N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core. Its structure includes a 2-chlorophenyl carboxamide group at position 8 and a 4-methylbenzyl substituent at position 2.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-15-6-8-16(9-7-15)14-27-19(28)22(25-21(27)30)10-12-26(13-11-22)20(29)24-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPKQSJHBAMFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)NC4=CC=CC=C4Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can be achieved through a multi-step process. One approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to introduce the chlorophenyl and methylbenzyl groups . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of spirocyclic carboxamides and sulfonamides. Below is a detailed comparison with structurally analogous molecules, focusing on substituents, physicochemical properties, and inferred structure-activity relationships (SAR).
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to .
Key Research Findings and SAR Insights:
Substituent Effects on Lipophilicity and Bioavailability: The 2-chlorophenyl and 4-methylbenzyl groups in the target compound balance moderate lipophilicity, favoring membrane permeability without excessive hydrophobicity . Methoxy substituents () enhance polarity, which may limit blood-brain barrier penetration but improve aqueous solubility .
Functional Group Impact on Target Binding: Carboxamide vs. Chlorine and Fluorine Substituents: Electron-withdrawing groups (Cl, F) enhance binding to aromatic pockets in targets like dopamine or serotonin receptors. For example, the 4-fluorobenzyl group in improves metabolic stability and receptor selectivity .
Spirocyclic Core Modifications: The 1,3,8-triazaspiro[4.5]decane core in the target compound allows for conformational rigidity, favoring entropic gains upon target binding.
Molecular Weight and Drug-Likeness :
- Compounds with MW > 500 (e.g., ) may face challenges in bioavailability, whereas the target compound (MW ~477) aligns better with Lipinski’s rule of five .
Biological Activity
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antitumor, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O4 |
| Molecular Weight | 422.88 g/mol |
| LogP | 4.612 |
| Hydrogen Bond Acceptors | 8 |
The compound's structure features a triazole ring and a spirodecane moiety, which are significant for its biological interactions.
Antitumor Activity
Research indicates that derivatives of compounds with similar structures exhibit notable antitumor properties. For instance, compounds containing the triazole ring have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that a closely related compound exhibited IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, suggesting potential for further development as an antitumor agent .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds with similar functional groups have been reported to show activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have indicated that modifications to the phenyl rings and the incorporation of halogens can significantly impact biological activity. For instance:
- Halogen Substitution : The presence of chlorine enhances lipophilicity and may improve cell membrane permeability.
- Alkyl Chain Variations : Alterations in alkyl chain length and branching can affect binding affinity to target proteins.
Case Studies
- Antitumor Efficacy in Cell Lines : A series of experiments evaluated the cytotoxic effects of related compounds on human tumor cell lines (e.g., KB, HepG2). The results indicated that modifications to the triazole scaffold led to increased potency against these cells .
- Antimicrobial Testing : In vitro testing against Candida albicans and Staphylococcus aureus showed promising results for related compounds, with minimum inhibitory concentrations (MIC) suggesting effective antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
